molecular formula C13H15IO3 B1360763 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone CAS No. 898785-49-4

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Cat. No.: B1360763
CAS No.: 898785-49-4
M. Wt: 346.16 g/mol
InChI Key: ZVKKJNJAZQKZRB-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is an organic compound that features a 1,3-dioxane ring and an iodopropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group, while the iodopropiophenone moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other reactions, influencing molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is unique due to the combination of the 1,3-dioxane ring and the iodopropiophenone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKJNJAZQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645901
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-49-4
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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